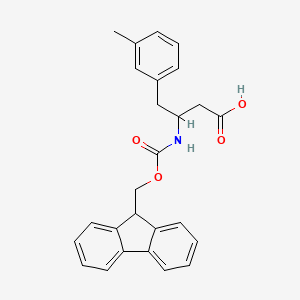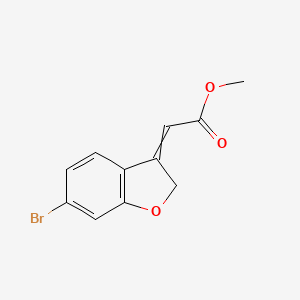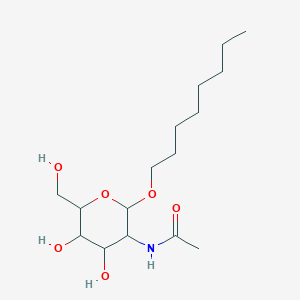
N-(4,5-Dihydroxy-6-hydroxymethyl-2-octyloxy-tetrahydro-pyran-3-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside: is a carbohydrate-based surfactant widely used in biochemical research. It is known for its ability to solubilize membrane proteins without denaturing them, making it a valuable tool in the study of membrane protein structure and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with octanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond .
Industrial Production Methods: In an industrial setting, the production of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside involves large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is used in the synthesis of complex carbohydrates and glycoproteins. It serves as a building block for the preparation of glycosylated compounds .
Biology: In biological research, this compound is employed to solubilize and stabilize membrane proteins, facilitating their study through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy .
Medicine: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is investigated for its potential therapeutic applications, including drug delivery systems and as a component in formulations for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the formulation of detergents and cleaning agents due to its surfactant properties .
Mécanisme D'action
The mechanism by which Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside exerts its effects involves the interaction with membrane proteins, leading to their solubilization without denaturation. This is achieved through the formation of micelles that encapsulate the hydrophobic regions of the proteins, allowing them to remain in solution . The molecular targets include various membrane proteins, and the pathways involved are related to protein solubilization and stabilization .
Comparaison Avec Des Composés Similaires
Octyl Glucoside: Another carbohydrate-based surfactant used for protein solubilization.
Nonyl Glucoside: Similar in structure but with a longer alkyl chain, providing different solubilization properties.
Decyl Maltoside: A maltoside-based surfactant with applications in membrane protein research.
Uniqueness: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is unique due to its specific glycosidic linkage and the presence of the acetamido group, which enhances its ability to solubilize membrane proteins without denaturing them. This makes it particularly valuable in studies requiring the preservation of protein structure and function .
Propriétés
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKQDFJNOXCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
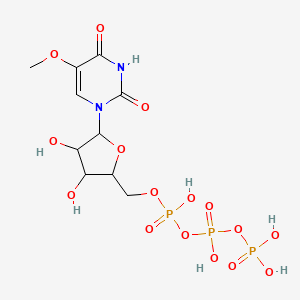
![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
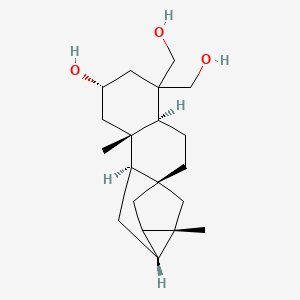
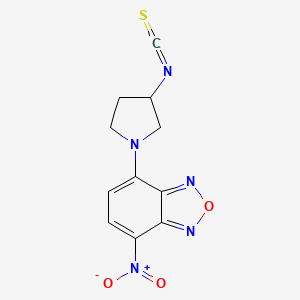
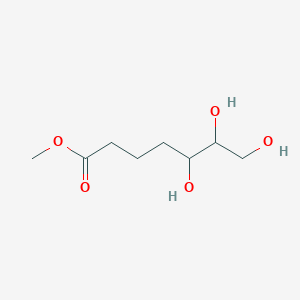
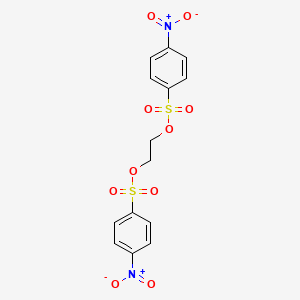
![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)
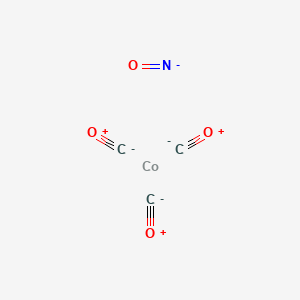

![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)
